REACTION_CXSMILES
|
[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:11][CH2:10][N:9]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[C:14](C)[CH:13]=2)[CH2:8]1>CO.C(Cl)Cl.[Pd]>[CH3:1][CH:2]1[CH2:6][CH2:5][CH2:4][N:3]1[CH:7]1[CH2:11][CH2:10][N:9]([C:12]2[CH:13]=[CH:14][C:15]([NH2:18])=[CH:16][CH:17]=2)[CH2:8]1
|
Name
|
2-methyl-1′-(3-methyl-4-nitro-phenyl)[1,3′]bipyrrolidinyl
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
CC1N(CCC1)C1CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
Intermediate ( iii )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1N(CCC1)C1CN(CC1)C1=CC(=C(C=C1)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred under H2 atmosphere at r.t. for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
nitrogen was introduced
|
Type
|
WASH
|
Details
|
rinsed with methanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
further dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to yield a reddish brown liquid
|
Type
|
CUSTOM
|
Details
|
after drying under high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |